Welcome to the BenchChem Online Store!
molecular formula C11H11N B8738790 Quinoline, 3,6-dimethyl- CAS No. 20668-26-2

Quinoline, 3,6-dimethyl-

Cat. No. B8738790
M. Wt: 157.21 g/mol
InChI Key: XEDLZYLCKAHYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04617395

Procedure details

The procedure described in Example 1 was followed, except that 107 g/hour of 4-toluidine and 84 g/hour of methacrolein were employed. The product was distilled off under 5 mbar until the bottom temperature reached 250° C., and 110 g (70% of theory) of 3,6-dimethylquinoline of melting point 50° C. were obtained by crystallization with xylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.O=[CH:10][C:11](=[CH2:13])[CH3:12]>>[CH3:13][C:11]1[CH:10]=[N:1][C:2]2[C:7]([CH:12]=1)=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product was distilled off under 5 mbar until the bottom temperature
CUSTOM
Type
CUSTOM
Details
reached 250° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=NC2=CC=C(C=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.